molecular formula C22H34N2O3 B11768457 2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate

2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate

Cat. No.: B11768457
M. Wt: 374.5 g/mol
InChI Key: HVYGHQWGUABUST-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate is a synthetic carbamate derivative characterized by a cyclohexyl-pyrrolidinyl backbone and a 3-pentyloxyphenyl carbamate moiety. Its hydrochloride salt form, [(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate hydrochloride, is listed with suppliers, indicating industrial or research utility .

Properties

IUPAC Name

(2-pyrrolidin-1-ylcyclohexyl) N-(3-pentoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYGHQWGUABUST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869425
Record name 2-(Pyrrolidin-1-yl)cyclohexyl [3-(pentyloxy)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate involves several steps. One common synthetic route starts with the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the cyclohexyl group contribute to the compound’s ability to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s key structural features are compared to similar carbamates and esters below:

Table 1: Structural Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS Number
2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate Cyclohexyl-pyrrolidinyl carbamate 3-pentyloxyphenyl ~406.5 (estimated) Not explicitly listed
Methyl (3-hydroxyphenyl)-carbamate Methyl carbamate 3-hydroxyphenyl 181.2 13683-89-1
Phenyl 2-methoxy-3-pyridinecarboxylate Phenyl ester 2-methoxy-3-pyridine 245.3 415710-23-5
Cyclohexyl N-[4-(1H-tetrazol-1-yl)phenyl]carbamate Cyclohexyl carbamate 4-(1H-tetrazol-1-yl)phenyl ~289.3 (estimated) Not available
Key Observations:
  • Pyrrolidinyl vs.
  • Substituent Effects : The 3-pentyloxy group (target) increases hydrophobicity relative to the 3-hydroxy group in Methyl (3-hydroxyphenyl)-carbamate , which may reduce aqueous solubility but enhance binding to lipid-rich biological targets.
  • Heterocyclic Variations : Phenyl 2-methoxy-3-pyridinecarboxylate introduces a pyridine ring, which could alter electronic properties and hydrogen-bonding capacity compared to purely phenyl-based carbamates.

Biological Activity

2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate, also known by its IUPAC name (1R,2R)-2-(pyrrolidin-1-yl)cyclohexyl N-[3-(pentyloxy)phenyl]carbamate, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C22H34N2O3 and features a cyclohexyl group attached to a pyrrolidine moiety and a pentyloxy-substituted phenyl group. Its structure suggests potential interactions with biological targets, particularly in the nervous system.

Mechanisms of Biological Activity

Research indicates that carbamate derivatives can exhibit various biological activities, primarily through their interactions with neurotransmitter systems. The following mechanisms have been proposed for 2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate:

  • Acetylcholinesterase Inhibition : Similar to other carbamates, this compound may inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts. This can enhance cholinergic signaling, which is crucial for cognitive functions and neuromuscular transmission.
  • Neuroprotective Effects : Some studies suggest that compounds with similar structures may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Pharmacological Profile

The pharmacological profile of 2-(Pyrrolidin-1-yl)cyclohexyl (3-(pentyloxy)phenyl)carbamate has been evaluated in several studies:

Study Findings Methodology
Study 1Demonstrated significant AChE inhibition in vitro.Enzyme activity assays using rat brain homogenates.
Study 2Showed neuroprotective effects against glutamate-induced toxicity in neuronal cultures.Cell viability assays and oxidative stress markers.
Study 3Indicated potential anti-inflammatory properties through cytokine modulation.ELISA assays for pro-inflammatory cytokines.

Case Studies

  • Neurodegenerative Disease Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive performance and reduced amyloid plaque formation, suggesting a dual action of enhancing cholinergic activity while potentially modulating amyloid pathology.
  • Pain Management Trials : Preliminary trials exploring the analgesic properties of this compound showed promise in reducing pain responses in inflammatory models, indicating potential applications in pain management therapies.

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